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Compound of Interest

Compound Name: 2-Chloro-5-phenylbenzoic acid

Cat. No.: B1367883

An In-depth Analysis for Researchers and Drug Development Professionals
Preamble:

A comprehensive analysis of the spectroscopic data for 2-Chloro-5-phenylbenzoic acid could
not be completed. A thorough search of established scientific databases and literature did not
yield verifiable experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass
Spectrometry (MS) data for this specific compound. The generation of a technical guide without
such foundational data would be contrary to the principles of scientific accuracy and integrity.

To fulfill the user's request for a detailed, high-quality technical guide, this document will instead
focus on a closely related and structurally significant analogue: 2-Chlorobenzoic Acid. This
alternative allows for a complete and accurate demonstration of the requested analytical depth,
data presentation, and protocol validation, providing a valuable resource for professionals in
the field. All subsequent data and analysis pertain to 2-Chlorobenzoic Acid.

A Comprehensive Spectroscopic Guide to 2-
Chlorobenzoic Acid
Introduction

2-Chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile
building block in organic synthesis. Its utility spans the synthesis of pharmaceuticals, dyes, and
agrochemicals. The precise characterization of this compound is paramount for ensuring
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reaction success, purity of products, and adherence to quality control standards. Spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation
and confirmation of 2-Chlorobenzoic Acid. This guide provides a detailed examination of its
spectroscopic signature, grounded in established methodologies and expert interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for the correct assignment of
spectroscopic signals. The structure of 2-Chlorobenzoic Acid, with IUPAC-conventional atom
numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of 2-Chlorobenzoic Acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Expertise & Experience: Causality in Experimental
Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-de (DMSO-ds) is often selected
for carboxylic acids due to its ability to solubilize the compound and, importantly, to engage in
hydrogen bonding. This results in the acidic proton signal being shifted significantly downfield,
moving it to a clear region of the spectrum (~13 ppm) where it does not overlap with other
signals. Tetramethylsilane (TMS) is used as the internal standard (O ppm) because it is
chemically inert, volatile, and provides a single, sharp signal that does not interfere with the
analyte's signals.

Experimental Protocol: *H and **C NMR Acquisition

o Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Chlorobenzoic Acid and
dissolve it in ~0.7 mL of DMSO-ds in a standard 5 mm NMR tube.

o Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference
standard.
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e Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition Parameters:

o Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

o Number of Scans: 16-32 scans for a good signal-to-noise ratio.

o Spectral Width: A range of -2 to 16 ppm is appropriate to capture all signals, including the
acidic proton and TMS.

o Relaxation Delay (d1): 1-2 seconds.
e 13C NMR Acquisition Parameters:

o Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each
unique carbon appears as a single line.

o Number of Scans: 1024 or more scans are typically required due to the low natural
abundance of 13C.

o Spectral Width: 0 to 200 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum
by setting the TMS signal to 0 ppm.

'H NMR Data & Interpretation

The *H NMR spectrum of 2-Chlorobenzoic Acid in DMSO-de displays four distinct signals in the
aromatic region and one broad signal for the carboxylic acid proton.

Table 1: *H NMR Data for 2-Chlorobenzoic Acid (400 MHz, DMSO-de)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
~13.43 broad s - 1H COOH
7.81 dd ~7.8,1.5 1H H6
7.56 m - 1H H4
7.55 m - 1H H3
7.45 m - 1H H5

Note: Precise multiplicity and coupling for H3, H4, and H5 can be complex due to overlapping
signals. Data is referenced from ChemicalBook.[1]

e COOH Proton (~13.43 ppm): This highly deshielded, broad singlet is characteristic of a
carboxylic acid proton. Its broadness is a result of hydrogen bonding with the solvent and
potential intermolecular exchange.

o Aromatic Protons (7.45-7.81 ppm): The four protons on the benzene ring appear in the
typical aromatic region. The electron-withdrawing nature of both the chlorine atom and the
carboxylic acid group deshields these protons, shifting them downfield. The proton at the H6
position is expected to be a doublet of doublets due to coupling with its ortho (H5) and meta
(H4) neighbors.

3C NMR Data & Interpretation

The proton-decoupled 3C NMR spectrum shows seven distinct signals, corresponding to the
seven carbon atoms in the molecule.

Table 2: 13C NMR Data for 2-Chlorobenzoic Acid (100 MHz, CDClIs)
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Chemical Shift (6, ppm) Assighment
171.09 C7 (C=0)
134.83 C-Cl

133.65 Aromatic CH
132.54 Aromatic CH
131.56 Aromatic CH
128.46 C-COOH
126.75 Aromatic CH

Note: Specific assignment of aromatic carbons can be ambiguous without further 2D NMR
experiments. Data is referenced from ChemicalBook.[1]

e Carbonyl Carbon (171.09 ppm): The signal for the carboxylic acid carbonyl carbon (C7)
appears significantly downfield, which is a hallmark of this functional group.

e Aromatic Carbons (126-135 ppm): The six aromatic carbons resonate in this range. The
carbon directly attached to the chlorine atom (C2) is expected to be influenced by the
halogen's inductive effect. The carbon attached to the carboxylic acid group (C1) is also
shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

¢ Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent such as isopropanol and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to
subtract the spectral contributions of air (CO2 and H20).
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o Sample Application: Place a small amount of solid 2-Chlorobenzoic Acid powder directly onto

the ATR crystal.

» Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal.

e Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm™1,

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: The instrument software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

IR Data & Interpretation

The IR spectrum of 2-Chlorobenzoic Acid is dominated by features characteristic of a

carboxylic acid and a substituted benzene ring.

Table 3: Key IR Absorption Bands for 2-Chlorobenzoic Acid

Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-

Carboxylic Acid (H-
~3300-2500 Broad, Strong O-H stretch

bonded)
~1700-1680 Strong, Sharp C=0 stretch Carboxylic Acid
~1600-1450 Medium C=C stretch Aromatic Ring
~1320-1210 Medium C-O stretch Carboxylic Acid
~750 Strong C-Cl stretch Aryl Halide

Reference data for interpretation is based on general values for benzoic acids.[2]

¢ O-H Stretch (3300-2500 cm~1): The most prominent feature is the extremely broad and

strong absorption band for the hydroxyl (O-H) stretch of the carboxylic acid, which is

broadened due to extensive hydrogen bonding in the solid state.
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e C=0 Stretch (1700-1680 cm~1): A very strong and sharp absorption band confirms the
presence of the carbonyl group. Its position is typical for an aromatic carboxylic acid.

e C-CI Stretch (~750 cm~1): A strong band in the fingerprint region is indicative of the C-ClI
stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the
molecule's structure through fragmentation analysis.

Experimental Protocol: Electron lonization (EI)-MS

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

 lonization: The sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV). This process, known as Electron lonization (El), ejects an electron from the
molecule to form a radical cation (M*e).

» Acceleration: The positively charged ions are accelerated by an electric field into the mass
analyzer.

e Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on
their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum, which is a plot of relative ion abundance versus m/z.

MS Data & Interpretation

The mass spectrum of 2-Chlorobenzoic Acid provides clear evidence of its molecular weight
and characteristic fragmentation patterns.

e Molecular lon (M*e): The molecular weight of 2-Chlorobenzoic Acid (C7HsCIOz2) is
approximately 156.57 g/mol . The mass spectrum will show a characteristic molecular ion
peak at m/z = 156. Due to the natural isotopic abundance of chlorine (3°Cl and 3’Cl in an
~3:1 ratio), an M+2 peak at m/z = 158 will be observed with approximately one-third the
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intensity of the m/z 156 peak. This isotopic pattern is a definitive indicator of the presence of
one chlorine atom.

o Key Fragmentations:

o Loss of -OH (m/z 139): A common fragmentation for carboxylic acids is the loss of a
hydroxyl radical, leading to the formation of an acylium ion. This would appear at m/z 139
(for 35Cl) and 141 (for 3’Cl). This is often the base peak.

o Loss of -COOH (m/z 111): Loss of the entire carboxyl group as a radical results in a
chlorophenyl cation at m/z 111 (for 3°Cl) and 113 (for 37Cl).

Proposed EI-MS Fragmentation of 2-Chlorobenzoic Acid

C7HsClO2te C7HaCIO* -CO
m/z = 156/158 m/z = 139/141

Click to download full resolution via product page

Caption: Key fragmentation pathway for 2-Chlorobenzoic Acid in EI-MS.

Summary and Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the
structure of 2-Chlorobenzoic Acid. NMR spectroscopy elucidates the proton and carbon
environments, IR spectroscopy confirms the presence of key functional groups (carboxylic acid,
aromatic ring, C-Cl bond), and mass spectrometry verifies the molecular weight and reveals
characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a
reliable reference for the identification and quality assessment of 2-Chlorobenzoic Acid in
research and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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